1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one
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Overview
Description
1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one is a complex organic compound characterized by a cyclopentadiene ring substituted with a dimethylamino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or chromatography to isolate the target compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler analog with a similar cyclopentadiene ring structure.
Dimethylaminomethylene derivatives: Compounds with similar dimethylamino and methylene groups.
Uniqueness
1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one is unique due to its combination of a cyclopentadiene ring with a dimethylamino group and an ethanone moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61857-23-6 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-[5-(dimethylaminomethylidene)cyclopenta-1,3-dien-1-yl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-8(12)10-6-4-5-9(10)7-11(2)3/h4-7H,1-3H3 |
InChI Key |
KFMGADAHWTZQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC1=CN(C)C |
Origin of Product |
United States |
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